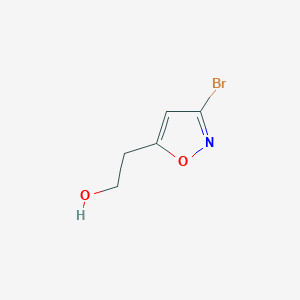

![molecular formula C9H8ClN3O2 B174208 Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate CAS No. 100478-04-4](/img/structure/B174208.png)

Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

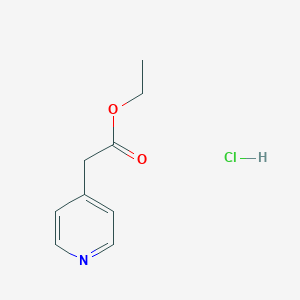

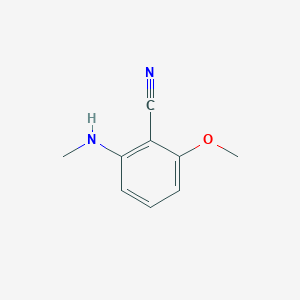

Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate is a chemical compound with the molecular formula C9H8ClN3O2 . It has an average mass of 225.632 Da and a monoisotopic mass of 225.030502 Da .

Synthesis Analysis

The synthesis of Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate has been described in various scientific literature . The compound can be synthesized from both a preformed pyrazole or pyridine . For example, one method involves the treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis

The molecular structure of Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate consists of a pyrazole ring fused with a pyridine ring . The compound presents two possible tautomeric forms: the 1H- and 2H-isomers .Chemical Reactions Analysis

The chemical reactions involving Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate are complex and can vary depending on the conditions and reactants used . For instance, the compound can undergo reactions with α,β-ethylenic ketones having a leaving group to form pyrazolines .Physical And Chemical Properties Analysis

Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate has a density of 1.5±0.1 g/cm3, a boiling point of 361.9±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 60.8±3.0 kJ/mol and a flash point of 172.7±26.5 °C .Applications De Recherche Scientifique

Kinase Inhibitors Development

Pyrazolo[3,4-b]pyridine compounds have shown extensive utility in the design of kinase inhibitors. These inhibitors are crucial in targeted cancer therapies, as they can selectively inhibit the activity of specific kinases involved in the proliferation of cancer cells. A review of patents indicates that pyrazolo[3,4-b]pyridine scaffolds have been employed as key elements for inhibitor binding due to their ability to interact with kinases through multiple binding modes, particularly at the hinge region of the kinase. This versatility makes them a valuable scaffold in the design of kinase inhibitors with potential applications in cancer therapy (Wenglowsky, 2013).

Chemical Properties and Synthesis

Research on the chemistry and properties of related heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines and pyrazolines, has highlighted their significant potential in medicinal chemistry and organic synthesis. These studies include the synthesis of various heterocyclic compounds, revealing the synthetic flexibility and the broad range of biological activities of these scaffolds. For example, pyrazolo[1,5-a]pyrimidines have displayed a wide range of medicinal properties, including anticancer and anti-inflammatory activities, underscoring the medicinal chemists' opportunity to further exploit these scaffolds in drug development (Cherukupalli et al., 2017).

Biological and Pharmacological Properties

Pyrazole carboxylic acid derivatives, closely related to Ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate, have been recognized for their versatile biological activities. These activities span antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. This underscores the potential of Ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate and its derivatives in the development of new therapeutic agents with diverse pharmacological applications (Cetin, 2020).

Safety And Hazards

Orientations Futures

The future directions for research on Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate could involve further exploration of its synthesis methods, chemical reactions, and potential biomedical applications . Given its cytotoxic activity against certain cancer cells, it may also be of interest to investigate its potential as an anti-cancer agent .

Propriétés

IUPAC Name |

ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-6-4-12-13-8(6)7(5)10/h3-4H,2H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHDSBGJZZFOSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=NNC2=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601892 |

Source

|

| Record name | Ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate | |

CAS RN |

100478-04-4 |

Source

|

| Record name | Ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine](/img/structure/B174136.png)

![9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B174170.png)